Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). [, , , , , , , , , ] COX-2 is an enzyme involved in the production of prostaglandins, which are mediators of pain and inflammation. [] Etoricoxib is used in scientific research to investigate its effects on various cellular and molecular processes related to inflammation, pain, and disease progression.
Etoricoxib D4 is synthesized from etoricoxib through chemical processes that involve the substitution of hydrogen atoms with deuterium. This modification is significant for studies related to drug metabolism and pharmacodynamics.
The synthesis of Etoricoxib D4 involves specific chemical reactions that replace hydrogen atoms with deuterium. Common methods include:
The synthesis typically requires multiple steps, including:
Etoricoxib D4 maintains a similar structure to etoricoxib, with the primary difference being the presence of deuterium atoms. The molecular formula for Etoricoxib D4 is .
Etoricoxib D4 can undergo various chemical reactions, including:
Etoricoxib D4 functions primarily by inhibiting the cyclooxygenase-2 enzyme, which plays a crucial role in the biosynthesis of prostaglandins from arachidonic acid.
Analytical methodologies such as high-performance liquid chromatography coupled with mass spectrometry are often employed to quantify and analyze Etoricoxib D4 in various matrices, including biological samples .
Etoricoxib D4 has several scientific applications:
Deuterium (²H), a stable, non-radioactive hydrogen isotope, is strategically incorporated into pharmaceutical compounds to create isotopologs like Etoricoxib-d4. This labeling alters molecular mass without significantly changing chemical structure or biological activity. The primary advantages include:
Etoricoxib-d4 (C18H11D4ClN2O2S; MW: 362.87 g/mol) contains four deuterium atoms at specified ring positions, contrasting with Etoricoxib (C18H15ClN2O2S; MW: 358.84 g/mol) [1] [3] [5]. Key characteristics include:
Table 1: Structural Comparison of Etoricoxib and Etoricoxib-d4
Property | Etoricoxib | Etoricoxib-d4 |
---|---|---|
CAS Number | 202409-33-4 | 1131345-14-6 |
Molecular Formula | C18H15ClN2O2S | C18H11D4ClN2O2S |
Molecular Weight | 358.84 g/mol | 362.87 g/mol |
COX-2 IC50 (Human Whole Blood) | 1.1 µM | Equivalent to Etoricoxib [1] |
COX-1 Selectivity | >100-fold selective (IC50 = 116 µM) | Retains selectivity profile [1] [6] |
Functionally, Etoricoxib-d4 maintains the pharmacological activity of its parent molecule as a potent, selective COX-2 inhibitor. The deuterium substitution does not alter its binding affinity or mechanism, making it biologically equivalent for target engagement studies [1] [6].
Etoricoxib-d4 is indispensable in quantitative mass spectrometry-based bioanalysis due to its near-identical chemical properties to Etoricoxib, with a +4 Da mass shift enabling chromatographic distinction. Key applications include:
Table 2: Bioanalytical Method Validation Using Etoricoxib-d4
Parameter | Human Plasma [2] | Rat Brain Homogenate [4] |
---|---|---|
Linear Range | 10.00–4000.39 ng/mL | 0.625–1500 ng/g |
LLOQ (S/N >10) | 10.00 ng/mL (S/N >40) | 0.625 ng/g |
Precision (CV%) | <15% at all levels | <15% intra-day |
Accuracy | 85–115% | 85–115% |
Extraction Recovery | Consistent (>90%) | Negligible matrix effect |
Run Time | 2 minutes | 3 minutes |
MRM Transitions | m/z 363.10 → 282.10 (IS) | m/z 363 → 248 (IS) |
In HPLC-ESI-MS/MS methods, Etoricoxib-d4 is detected via positive-mode Multiple Reaction Monitoring (MRM) using transitions such as m/z 363.10 > 282.10. This provides symmetric chromatographic co-elution with Etoricoxib (m/z 359.15 > 279.10), ensuring precise peak alignment and quantification [2] [4]. The approach meets EMA/FDA validation criteria for selectivity, sensitivity, and reproducibility, as demonstrated in bioequivalence studies and preclinical pharmacokinetic investigations [2] .
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: